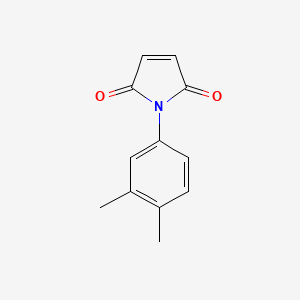

1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione

Overview

Description

1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione (DMPPD) is a heterocyclic organic compound with a wide range of applications in medicinal chemistry, biochemistry, and pharmaceutical research. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. DMPPD is also known to have antioxidant activity, and is used as a model compound to study the mechanism of action of other related compounds.

Scientific Research Applications

Corrosion Inhibition

A study by Zarrouk et al. (2015) demonstrated that derivatives of 1H-pyrrole-2,5-dione, including those structurally related to 1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione, act as effective corrosion inhibitors for carbon steel in a hydrochloric acid medium. Their research showed that these compounds, through chemisorption, provide a protective layer on the steel surface, significantly reducing corrosion rates. The effectiveness of these inhibitors was further supported by electrochemical measurements and theoretical quantum chemical calculations (Zarrouk et al., 2015).

Pharmaceutical Research

Paprocka et al. (2022) synthesized 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives and evaluated their anti-inflammatory properties. These compounds exhibited significant inhibition of pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents. The study highlights the compound's pharmacological relevance, providing insights into its structural and biological properties (Paprocka et al., 2022).

Material Science and Luminescence

In the field of materials science, Zhang & Tieke (2008) explored polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, which is structurally related to 1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione. These polymers displayed strong fluorescence and solubility in common organic solvents, making them promising for electronic and photonic applications due to their high quantum yield and significant Stokes shift (Zhang & Tieke, 2008).

Organic Synthesis and Chemical Reactions

Further research by Patel & Dholakiya (2013) focused on the synthetic versatility of 1-(4-acetylphenyl)-pyrrole-2,5-diones, achieving efficient synthesis of these compounds from aromatic alcohols. Their work exemplifies the compound's utility in facilitating Michael-type addition reactions, contributing to the development of novel organic compounds with potential applications in various chemical industries (Patel & Dholakiya, 2013).

Mechanism of Action

Target of Action

Similar compounds, such as eltrombopag, target the thrombopoietin receptor . This receptor plays a crucial role in the production of platelets from megakaryocytes .

Mode of Action

It’s worth noting that related compounds like eltrombopag act as thrombopoietin receptor agonists . They bind to the receptor, stimulating the production of platelets in the bone marrow .

Biochemical Pathways

Compounds with similar structures, such as eltrombopag, affect the jak-stat signaling pathway, leading to increased proliferation and differentiation of megakaryocytes .

Pharmacokinetics

Eltrombopag has a bioavailability of approximately 52%, and it is extensively metabolized in the liver through CYP1A2 and CYP2C8 . The elimination half-life is between 21-35 hours, and it is excreted via feces (59%) and urine (31%) .

Result of Action

Related compounds like eltrombopag result in an increase in platelet counts, which can be beneficial in conditions like thrombocytopenia .

Action Environment

It’s worth noting that the stability of similar compounds can be affected by temperature .

properties

IUPAC Name |

1-(3,4-dimethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12(13)15/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFBMDXYCWMHJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C=CC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345982 | |

| Record name | 1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

CAS RN |

64059-57-0 | |

| Record name | 1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-methoxynaphthalen-1-yl)methyl]cyclopentanamine](/img/structure/B1606504.png)

![6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine 1-oxide](/img/structure/B1606515.png)